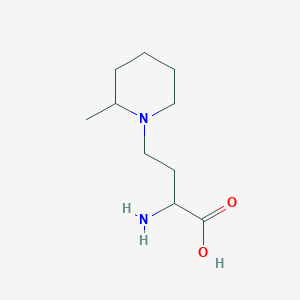
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3. It is characterized by a cyclohexane ring substituted with a hydroxyl group and two methyl groups, and an ethyl ester group attached to the cyclohexane ring via an acetate linkage. This compound is known for its applications in various fields, including fragrance and flavor industries due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid+ethanolacid catalystethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-(1-oxo-4,4-dimethylcyclohexyl)acetate
Reduction: 2-(1-hydroxy-4,4-dimethylcyclohexyl)ethanol
Substitution: 2-(1-chloro-4,4-dimethylcyclohexyl)acetate
科学的研究の応用
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the fragrance and flavor industries due to its pleasant scent, often found in perfumes and flavoring agents.
作用機序
The mechanism of action of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative, which can further interact with biological pathways.
類似化合物との比較
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid: The parent acid of the ester, used in similar applications but with different properties due to the absence of the ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3 |
InChIキー |
GQBZWPLJQPVCMY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCC(CC1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


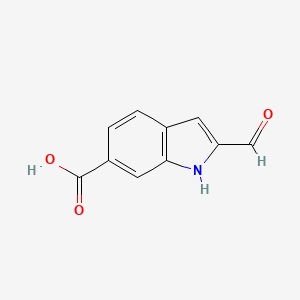
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)


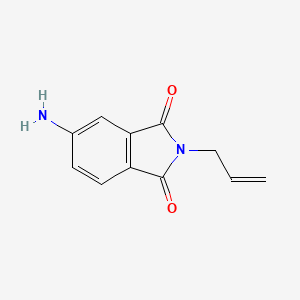

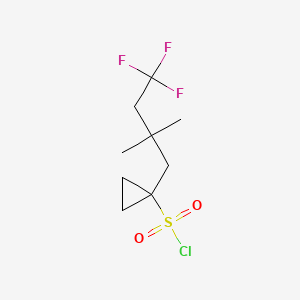
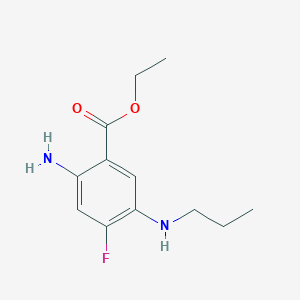
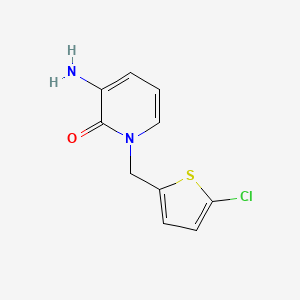
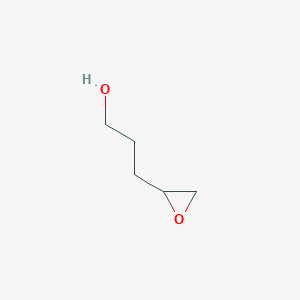

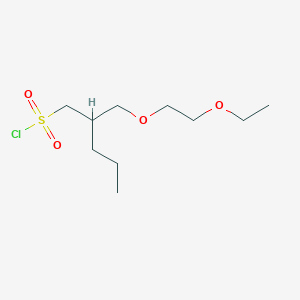
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
